molecular formula C24H15B B1287187 9-Bromo-10-(naphthalen-1-yl)anthracene CAS No. 400607-04-7

9-Bromo-10-(naphthalen-1-yl)anthracene

Cat. No.: B1287187
CAS No.: 400607-04-7
M. Wt: 383.3 g/mol
InChI Key: SYACRXBYRNYMLN-UHFFFAOYSA-N
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Description

9-Bromo-10-(naphthalen-1-yl)anthracene: is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromine atom at the 9th position and a naphthalene group at the 10th position of the anthracene core structure results in the formation of this compound. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-(naphthalen-1-yl)anthracene typically involves the bromination of 10-(naphthalen-1-yl)anthracene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-10-(naphthalen-1-yl)anthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 9-Bromo-10-(naphthalen-1-yl)anthracene is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized anthracene derivatives.

Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives may be explored for potential use in photodynamic therapy and as fluorescent probes for biological imaging.

Industry: The compound is extensively used in the development of organic electronic devices, particularly in OLEDs. Its unique photophysical properties make it an excellent candidate for use as a host material in blue-emitting OLEDs .

Comparison with Similar Compounds

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and as a scintillator.

    9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.

    9-(Naphthalen-2-yl)anthracene: Similar to 9-Bromo-10-(naphthalen-1-yl)anthracene but with the naphthalene group at a different position.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a naphthalene group, which imparts distinct photophysical properties. The bromine atom can be further functionalized, making it a versatile intermediate for the synthesis of various derivatives .

Properties

IUPAC Name

9-bromo-10-naphthalen-1-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br/c25-24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYACRXBYRNYMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610576
Record name 9-Bromo-10-(naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400607-04-7
Record name 9-Bromo-10-(naphthalen-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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